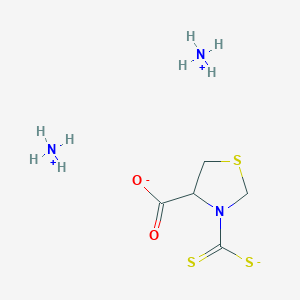![molecular formula C13H20N2O B12690838 Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- CAS No. 42816-33-1](/img/structure/B12690838.png)
Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]-: is a chemical compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to an ethyl group, which is further connected to a 3-methylphenyl group through an aminoethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]- typically involves the reaction of 3-methylphenylamine with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide under specific conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethyl group may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The compound can participate in substitution reactions, where the aminoethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it is used to study the interactions of acetamide derivatives with biological systems, including enzyme inhibition and receptor binding studies.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- ACETAMIDE,N-[2-[METHYL(3-METHYLPHENYL)AMINO]ETHYL]-
- ACETAMIDE,N-[2-[ETHYL(2-METHYLPHENYL)AMINO]ETHYL]-
- ACETAMIDE,N-[2-[ETHYL(4-METHYLPHENYL)AMINO]ETHYL]-
Uniqueness: ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and the ethylamino linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
42816-33-1 |
|---|---|
Molekularformel |
C13H20N2O |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
N-[2-(N-ethyl-3-methylanilino)ethyl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-4-15(9-8-14-12(3)16)13-7-5-6-11(2)10-13/h5-7,10H,4,8-9H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
ZPEDSBOBSNNATM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCNC(=O)C)C1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)

![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)


![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)




![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)



